Barium stearate

Vue d'ensemble

Description

Synthesis Analysis

Barium stearate can be synthesized through the reaction of barium salts with stearic acid. This process involves the precipitation of barium stearate from the solution, which can be facilitated by adjusting the pH and temperature conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of barium stearate is characterized by the barium ion coordinated with stearate anions. The molecular aggregation structure of barium stearate monolayers prepared from benzene solution shows that two-dimensional crystallites form even at low surface pressures, illustrating the compound's ability to form structured layers (Kajiyama et al., 1989).

Chemical Reactions and Properties

Barium stearate's chemical properties are influenced by its structure, leading to its function as an effective heat stabilizer. It exhibits greater dissociating ability compared to other stearates, which impacts its stabilization efficiency (Lévai, Ocskay, & Nyitrai, 1994). Its reactivity with other compounds, particularly in synthesizing heterometallic complexes, further demonstrates its versatile chemical behavior.

Physical Properties Analysis

Barium stearate's physical properties, such as its phase transitions and thermal stability, have been studied using calorimetric and microscopic methods. It undergoes several transitions, including crystal-crystal and crystal-mesomorphic phase transitions, indicating its complex physical behavior in response to temperature changes (Montmitonnet et al., 1985).

Applications De Recherche Scientifique

Electron Inelastic Mean Free Paths : Used in determining electron inelastic mean free paths in layers on germanium and copper substrates (Hall, Andrade, Ma, & King, 1979).

Wear Properties of Molecular Layers : Studied for its wear properties under different loads and speeds (Miyakawa, 1963).

Phase Transitions and Enthalpies : Investigated for phase transitions and enthalpies (Montmitonnet, Monasse, Haudin, & Delamare, 1985).

Optical Properties of Uniaxial Crystals : Used in the study of optical properties of uniaxial crystals and their skeletons (Blodgett & Langmuir, 1937).

Molecular Rearrangement at High Temperatures : Applied to investigate the rearrangement of molecules in multilayer films at high temperatures (Englisch et al., 1997).

Immunological Reactions at Surfaces : Used to study immunological reactions, such as specific antibody systems and toxin-antitoxin systems (Porter & Pappenheimer, 1939).

Boundary Lubrication and Adsorbed Gas Films : Applied in fundamental studies of boundary lubrication and in analyzing diffraction patterns of adsorbed gas films (Germer & Storks, 1938).

Spectroscopic and Electrical Studies : Mixed with carotene for spectroscopic and electrical studies of molecular layers containing carotene (Ohnishi, Hatakeyama, Yamamoto, & Tsubomura, 1978).

Tribological Activities in Metal-Working Processes : Improves tribological activities in water, useful in reducing pollution in metal-working processes (Jain & Shukla, 1992).

Dielectric Devices : Potentially useful in making dielectric devices, with varying ac breakdown characteristics depending on thickness and frequency (Agarwal & Srivastava, 1973).

Nanomedicine Applications : Surface-modified barium titanate nanocomposites with barium stearate have potential applications in treating bacterial infections and inflammation (Wu Xue, 2002).

Thermal Treatment of PVC : Acts as a stabilizer in the thermal treatment of PVC, indicating the presence of water during early stages of thermal degradation (Volka, Vymazal, Seidl, & Vymazalová, 1984).

Precursor for BaTiO3 : Serves as a precursor to obtain BaTiO3 with unique morphological and crystalline aspects (Torres, Crespi, Ribeiro, & Zorel, 2003).

Improvement of Composite Materials : Enhances the mechanical properties of PP/barium sulfate composites (Yang Liu, 2002).

Radioactive Gas Emission : Demonstrates a high emanating power for actinon (219Rn) at atmospheric pressure, affecting the emission of radioactive gases (Wahl & Daniels, 1958).

Blood Plasma Coagulation : Removes coagulation factors from blood plasma, making surfaces hydrophilic (Vroman, 1962).

Heat Stabilization in PVC : Compared with cadmium stearate, it's less effective as a heat stabilizer in PVC with shorter induction times (Lévai, Ocskay, & Nyitrai, 1994).

Safety And Hazards

Orientations Futures

The future outlook of the barium stearate market appears promising. The market is expected to witness significant growth during the forecast period, with a projected compound annual growth rate (CAGR) of %. The increasing demand for barium stearate in the plastic and rubber industries, particularly for PVC applications, is a key driving factor for this growth .

Propriétés

IUPAC Name |

barium(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXUVMPSUKZYDT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027637 | |

| Record name | Octadecanoic acid, barium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Octadecanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Barium stearate | |

CAS RN |

6865-35-6 | |

| Record name | Barium stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, barium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H9N8A8G6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

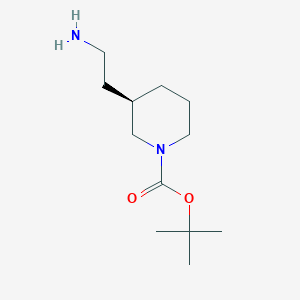

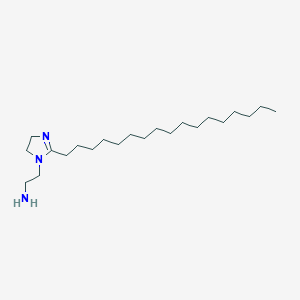

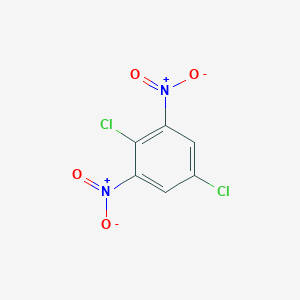

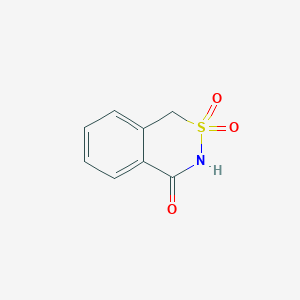

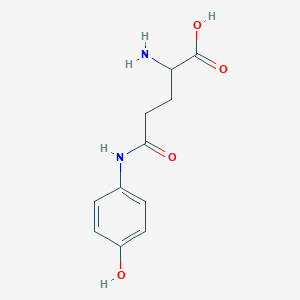

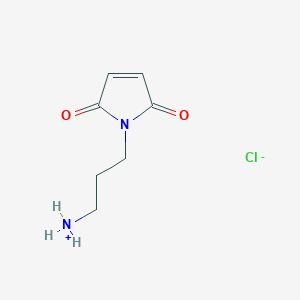

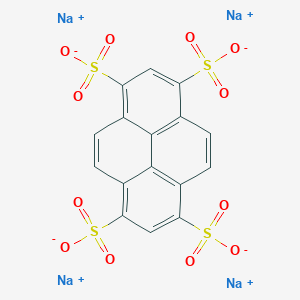

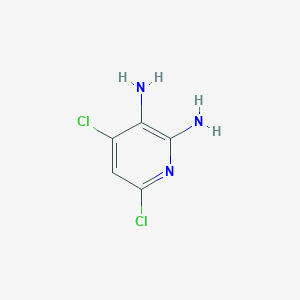

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

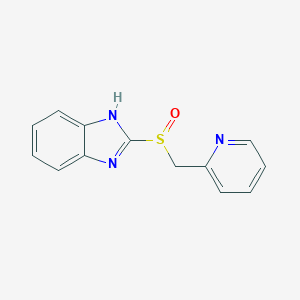

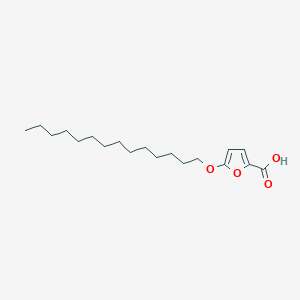

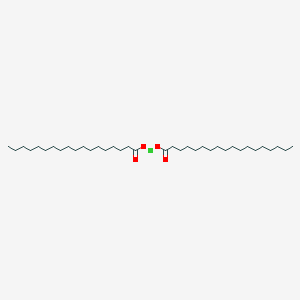

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.